molecular formula C24H18N4O2 B3864935 N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-4,6-diphenylpyrimidin-2-amine

N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-4,6-diphenylpyrimidin-2-amine

Cat. No.: B3864935
M. Wt: 394.4 g/mol
InChI Key: WYBFHVLXBCOOKC-MYYYXRDXSA-N
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Description

N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-4,6-diphenylpyrimidin-2-amine is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzodioxole moiety, a pyrimidine ring, and a Schiff base linkage, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-4,6-diphenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2/c1-3-7-18(8-4-1)20-14-21(19-9-5-2-6-10-19)27-24(26-20)28-25-15-17-11-12-22-23(13-17)30-16-29-22/h1-15H,16H2,(H,26,27,28)/b25-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBFHVLXBCOOKC-MYYYXRDXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC3=NC(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N\NC3=NC(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-4,6-diphenylpyrimidin-2-amine typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 4,6-diphenylpyrimidin-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid or a Lewis acid, to facilitate the formation of the Schiff base linkage. The reaction mixture is often refluxed in an appropriate solvent, such as ethanol or methanol, to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-4,6-diphenylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific conditions like elevated temperatures or inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions result in the replacement of functional groups with new ones, leading to a variety of substituted derivatives.

Scientific Research Applications

N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-4,6-diphenylpyrimidin-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: In biological research, the compound may be investigated for its potential as a bioactive molecule, including its interactions with enzymes or receptors.

    Medicine: The compound’s potential therapeutic properties, such as anticancer or antimicrobial activity, are of interest in medicinal chemistry. Researchers study its effects on various biological targets and pathways.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-4,6-diphenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-2-cyano-3-substituted phenylacrylohydrazides: These compounds share the benzodioxole moiety and Schiff base linkage but differ in the pyrimidine ring and additional substituents.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzodioxole moiety but have different core structures and functional groups.

Uniqueness

N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-4,6-diphenylpyrimidin-2-amine is unique due to its specific combination of the benzodioxole moiety, pyrimidine ring, and Schiff base linkage. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-4,6-diphenylpyrimidin-2-amine

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